3-Iodo-6-methyl-1H-indazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

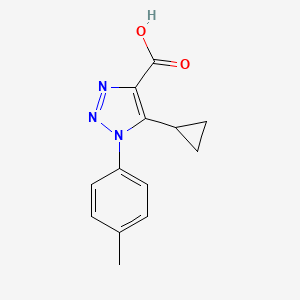

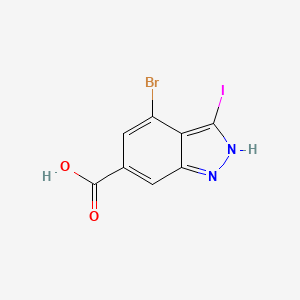

“3-Iodo-6-methyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H8IN3. It has an average mass of 273.074 Da and a monoisotopic mass of 272.976288 Da .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “3-Iodo-6-methyl-1H-indazol-5-amine” belongs, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-indazol-5-amine” consists of a 1H-indazole ring, which is a type of heterocycle, substituted with an iodine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving “3-Iodo-6-methyl-1H-indazol-5-amine” are not mentioned in the search results, indazoles in general can undergo a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-6-methyl-1H-indazol-5-amine” include its molecular formula (C8H8IN3), average mass (273.074 Da), and monoisotopic mass (272.976288 Da) .科学的研究の応用

Antitumor Activity in Cancer Research

Scientific Field:

Oncology and cancer research

3-Iodo-6-methyl-1H-indazol-5-amine

exhibits antitumor activity. It was designed and synthesized as part of a molecular hybridization strategy . The compound was evaluated for inhibitory effects against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The methyl thiazolyl tetrazolium (MTT) colorimetric assay was used to assess its efficacy.

Experimental Procedures:

Results:

The compound demonstrated significant antitumor activity, inhibiting cell growth in various cancer cell lines. Quantitative data showed dose-dependent effects, with IC50 values indicating potency .

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Scientific Field:

Immunology and immunotherapy

3-Iodo-6-methyl-1H-indazol-5-amine

was initially designed as an IDO1 inhibitor. IDO1 plays a crucial role in immune regulation and tumor immune escape. The compound’s structural features align with other IDO1 inhibitors currently in clinical trials .

Experimental Procedures:

Results:

The compound shows promise as an IDO1 inhibitor, potentially enhancing antitumor immune responses .

Synthetic Methodology

Scientific Field:

Organic synthesis and methodology

3-Iodo-6-methyl-1H-indazol-5-amine

contributes to synthetic approaches for indazole derivatives. Researchers have explored transition metal-catalyzed reactions and reductive cyclization methods to access indazoles .

Experimental Procedures:

Results:

The compound serves as a valuable building block for indazole synthesis, enabling efficient access to this heterocyclic scaffold .

将来の方向性

The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

特性

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-methyl-1H-indazol-5-amine | |

CAS RN |

1000343-40-7 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)